7-Methylindole-3-carboxaldehyde: A Comprehensive Technical Guide
7-Methylindole-3-carboxaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
7-Methylindole-3-carboxaldehyde, a derivative of the indole heterocyclic system, is a compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a methyl group at the 7-position and a reactive aldehyde at the 3-position, provides a unique scaffold for the development of novel therapeutic agents and complex organic molecules.[1][2] This guide offers an in-depth exploration of the chemical properties, synthesis, and characterization of 7-Methylindole-3-carboxaldehyde, providing field-proven insights for its effective utilization in research and development.
The indole core is a privileged scaffold in drug discovery, present in a multitude of natural and synthetic bioactive compounds.[3][4] The strategic placement of the methyl group on the indole ring in 7-Methylindole-3-carboxaldehyde influences its electronic properties and steric interactions, which can be leveraged to fine-tune the biological activity and pharmacokinetic profile of its derivatives.[1] The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of diverse molecular architectures.[5]
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of 7-Methylindole-3-carboxaldehyde is paramount for its effective handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | [2][6][7] |
| Molecular Weight | 159.18 g/mol | [6][7] |
| CAS Number | 4771-50-0 | [2][6][7] |
| Appearance | Yellowish to off-white crystalline powder | [2] |
| Melting Point | 200-212 °C | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Solubility | Soluble in organic solvents such as DMF and ethyl acetate. | [8] |
| Storage Conditions | Store at 0-8 °C, under an inert atmosphere, and protected from light.[1][2] |
Synthesis and Mechanistic Insights
The most prevalent and efficient method for the synthesis of 7-Methylindole-3-carboxaldehyde is the Vilsmeier-Haack reaction .[1] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 7-methylindole, using a Vilsmeier reagent.
The Vilsmeier-Haack Reaction: A Step-by-Step Protocol
The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][10]
Step 1: Formation of the Vilsmeier Reagent
Phosphorus oxychloride activates the carbonyl group of DMF, making it susceptible to nucleophilic attack by the dimethylamino group. Subsequent elimination of a chloride ion generates the electrophilic Vilsmeier reagent.
Caption: Formation of the Vilsmeier Reagent.
Step 2: Electrophilic Aromatic Substitution
The electron-rich 7-methylindole attacks the electrophilic Vilsmeier reagent, preferentially at the C3 position due to the directing effect of the indole nitrogen. This results in the formation of an iminium salt intermediate.
Step 3: Hydrolysis
The reaction mixture is then quenched with water, leading to the hydrolysis of the iminium salt to yield the final product, 7-Methylindole-3-carboxaldehyde.
Caption: Vilsmeier-Haack Synthesis Workflow.
Experimental Protocol:
A general procedure for the synthesis of 7-methylindole-3-carboxaldehyde from 7-methylindole is as follows:[8]
-
To a flask containing N,N-dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) at 0 °C.
-
Stir the mixture to form the Vilsmeier reagent.
-
Add 7-methylindole to the reaction mixture.
-
The reaction is then heated.
-
After the reaction is complete, the mixture is cooled and neutralized with a saturated sodium bicarbonate solution.
-
The crude product is filtered, washed, and purified by column chromatography.
Spectroscopic Characterization
Confirmation of the structure and purity of synthesized 7-Methylindole-3-carboxaldehyde is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of 7-Methylindole-3-carboxaldehyde provides key information about its functional groups. A strong absorption band corresponding to the C=O stretching of the aldehyde group is expected in the region of 1650-1700 cm⁻¹. The N-H stretching of the indole ring would appear as a broad band around 3200-3400 cm⁻¹. The NIST Chemistry WebBook provides a reference IR spectrum for 1H-Indole-3-carboxaldehyde, 7-methyl-.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 159.18 g/mol .[6][13]
Chemical Reactivity and Synthetic Utility
The aldehyde group at the 3-position of 7-Methylindole-3-carboxaldehyde is a versatile functional group that can participate in a variety of chemical reactions, making it a valuable building block in organic synthesis.[5]
Key Reactions:
-
N-Alkylation and N-Acylation: The nitrogen atom of the indole ring can be functionalized through alkylation or acylation reactions.[1]
-
Condensation Reactions: The aldehyde can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives.[5]
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 7-methylindole-3-carboxylic acid.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, (7-methyl-1H-indol-3-yl)methanol.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into various substituted alkenes.
Caption: Reactivity of 7-Methylindole-3-carboxaldehyde.
Applications in Drug Discovery and Beyond
7-Methylindole-3-carboxaldehyde serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its derivatives have shown potential as:
-
Anticancer agents: Indole-based compounds are known to exhibit anticancer properties.[1]
-
Antimicrobial and antifungal agents: Derivatives have demonstrated activity against various pathogens.[1][14]
-
Anti-inflammatory agents: The indole scaffold is present in several anti-inflammatory drugs.[1]
-
Tryptophan dioxygenase inhibitors: These are being investigated as potential anticancer immunomodulators.[8]
-
Antiandrogens: For the treatment of prostate cancer.[8]
-
Glucocorticoid receptor ligands. [8]
-
Necroptosis inhibitors. [8]
Beyond pharmaceuticals, 7-Methylindole-3-carboxaldehyde and its derivatives find applications in the flavor and fragrance industry due to their aromatic properties and in the development of agrochemicals .[1][2][15]
Conclusion
7-Methylindole-3-carboxaldehyde is a versatile and valuable chemical entity with significant potential in various scientific and industrial fields. Its straightforward synthesis, well-defined chemical properties, and broad reactivity make it an attractive starting material for the development of novel compounds with diverse applications. This guide provides a solid foundation for researchers and developers to understand and effectively utilize this important indole derivative in their work.
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